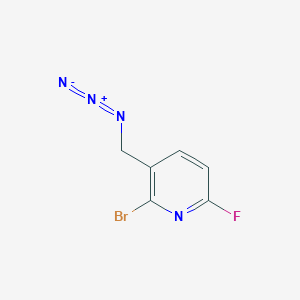

3-(Azidomethyl)-2-bromo-6-fluoropyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(Azidomethyl)pyridine” is a heterocyclic compound with the empirical formula C6H6N4 . It’s a part of the azidomethyl group of compounds, which are known for their reactivity and versatility in chemical reactions .

Synthesis Analysis

While specific synthesis methods for “3-(Azidomethyl)-2-bromo-6-fluoropyridine” are not available, azide-modified nucleosides are generally synthesized using click chemistry based on azide-alkyne cycloaddition . One approach involves the conversion of the ribose into a 2’,3’-epoxide .Molecular Structure Analysis

The molecular structure of azidomethyl compounds can be quite complex. For example, the crystal structure of 3-azidomethyl-2-difluoromethyl chromone shows a planar framework due to extended π-bond delocalization .Chemical Reactions Analysis

Azidomethyl compounds are known for their reactivity. They are often used in DNA sequencing by synthesis (SBS) using azidomethyl nucleotide reversible terminators . The azide-specific Raman peak at 2125 cm−1 is used to monitor the polymerase extension by a single 3′-O-azidomethyl-dNTP into the growing DNA strand .Applications De Recherche Scientifique

Drug Discovery

3-(Azidomethyl)-2-bromo-6-fluoropyridine: is a compound that can be utilized in the synthesis of key nucleoside scaffolds within drug discovery. Its unique structure allows for modifications within the sugar backbone of nucleoside analogs, which are crucial in medicinal chemistry. These analogs function by incorporating into RNA or DNA, inhibiting enzymes involved in nucleic acid synthesis, or inducing mutations during replication and transcription, making them vital for treating viral and oncological diseases .

Materials Science

In materials science, 3-(Azidomethyl)-2-bromo-6-fluoropyridine can be involved in the synthesis of modified nucleosides, nucleotides, and nucleic acids via click azide-alkyne cycloaddition. This process is significant for pharmacological applications, as it allows for the creation of new hybrid compounds with diverse applications, ranging from cancer therapy to the treatment of virus diseases .

Bioconjugation

The azide group present in 3-(Azidomethyl)-2-bromo-6-fluoropyridine is known for its reactivity in bioorthogonal ligation and bioconjugation. This reactivity is harnessed to create biomolecules modified with functionalities beyond nature’s toolbox, which is essential for the development of new bioconjugation strategies .

Organic Synthesis

In organic synthesis, the compound serves as a versatile intermediate. Its azide group is particularly reactive in various chemical reactions, making it a valuable building block for the synthesis of more complex molecules. It’s used in the formation of 1,2,3-triazoles through copper (I)-catalyzed Huisgen 1,3-dipolar cycloaddition, which is a cornerstone reaction in click chemistry .

Click Chemistry

3-(Azidomethyl)-2-bromo-6-fluoropyridine: plays a role in click chemistry, where it can be used to target quadruplex nucleic acids. The efficiency, selectivity, and versatility of click chemistry reactions involving azides make them suitable for developing small molecules with promising biological activities .

Polymer Research

In polymer research, azides, including those derived from 3-(Azidomethyl)-2-bromo-6-fluoropyridine , are used as cross-linkers. They contribute to altering the physical properties of polymers and enhancing the efficiencies of polymer-based devices such as membrane fuel cells, organic solar cells, and light-emitting diodes .

Mécanisme D'action

Target of Action

Azide-modified nucleosides are important building blocks for rna and dna functionalization .

Mode of Action

Azide-modified nucleosides are known to be used in click chemistry based on azide-alkyne cycloaddition . This suggests that the compound may interact with its targets through a similar mechanism.

Biochemical Pathways

Azide-modified nucleosides can be converted to various intermediates of glycolysis and the citric acid cycle . This suggests that the compound may affect these and potentially other related pathways.

Pharmacokinetics

It is known that azide-modified nucleotides can be efficient substrates for dna polymerase . This suggests that the compound may have good bioavailability.

Result of Action

It is known that azide-modified nucleotides can be used in dna sequencing by synthesis (sbs), where they are incorporated into the growing dna strand . This suggests that the compound may have a similar effect.

Action Environment

It is known that azide-modified nucleotides can be used in sbs, which is a highly controlled environment . This suggests that the compound may also be sensitive to environmental conditions.

Orientations Futures

Propriétés

IUPAC Name |

3-(azidomethyl)-2-bromo-6-fluoropyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFN4/c7-6-4(3-10-12-9)1-2-5(8)11-6/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACARCGQMCGDYOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1CN=[N+]=[N-])Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Azidomethyl)-2-bromo-6-fluoropyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2960878.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2960879.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B2960884.png)

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2960885.png)

![3-(3-methoxyphenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2960889.png)